molecular formula C11H11NO4S2 B009484 2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid CAS No. 104473-04-3

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid

Cat. No. B009484
M. Wt: 285.3 g/mol
InChI Key: LCXLPRGAMVGZQA-UHFFFAOYSA-N
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Description

The compound “2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of an acetic acid group suggests that this compound could be a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and thiophene rings would likely contribute significantly to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various fields, such as medicinal chemistry .

properties

IUPAC Name

2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S2/c13-9(14)6-12-4-3-7(10(12)15)18-11(16)8-2-1-5-17-8/h1-2,5,7H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXLPRGAMVGZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1SC(=O)C2=CC=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908993
Record name {2-Oxo-3-[(thiophene-2-carbonyl)sulfanyl]pyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid

CAS RN

104473-04-3
Record name 3-(2-Thienoylthio)-2-oxo-1-pyrrolidinyl acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104473043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-Oxo-3-[(thiophene-2-carbonyl)sulfanyl]pyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid
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2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid
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2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid
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2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid
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2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid
Reactant of Route 6
2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid

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